NSC 112270
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 112270 is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 112270 typically involves the reaction of biphenyl-2-ylmethanol with a phosphonating agent. One common method is the use of dialkyl phosphonates, which undergo dealkylation under acidic conditions to yield the desired phosphonic acid . Another approach involves the McKenna procedure, where bromotrimethylsilane is used followed by methanolysis .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: NSC 112270 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphinic acid derivatives.
Substitution: The phosphonic acid group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are frequently employed.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphinic acids, and substituted biphenyl compounds .
Scientific Research Applications
NSC 112270 finds applications in several scientific research areas:
Mechanism of Action
The mechanism of action of NSC 112270 involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding at the active site of the enzyme, disrupting normal enzymatic activity .
Comparison with Similar Compounds
Phosphoric Acid Derivatives: These compounds have similar structural features but differ in their oxidation states and reactivity.
Phosphinic Acid Derivatives: These compounds are similar in structure but have different chemical properties due to the presence of a phosphorus-hydrogen bond.
Uniqueness: NSC 112270 is unique due to its biphenyl structure, which imparts distinct chemical properties and reactivity compared to other phosphonic acids. Its ability to form stable complexes with metals and its potential as a versatile building block in synthetic chemistry further highlight its uniqueness .
Properties
CAS No. |
92025-82-6 |
---|---|
Molecular Formula |
C13H13O3P |
Molecular Weight |
248.21 g/mol |
IUPAC Name |
(2-phenylphenyl)methylphosphonic acid |
InChI |
InChI=1S/C13H13O3P/c14-17(15,16)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2,(H2,14,15,16) |
InChI Key |
FXKLJLAMWDRGDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CP(=O)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.